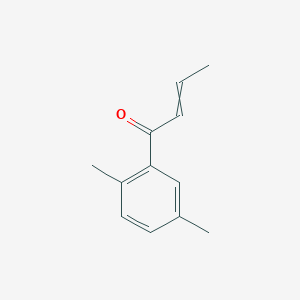

1-(2,5-Dimethylphenyl)but-2-en-1-one

説明

1-(2,5-Dimethylphenyl)but-2-en-1-one is an α,β-unsaturated ketone featuring a 2,5-dimethylphenyl substituent attached to a butenone backbone. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2,5-dimethylphenyl group enhances electron density at the aromatic ring, influencing reactivity in electrophilic substitutions and conjugation effects in the enone system.

特性

CAS番号 |

15561-15-6 |

|---|---|

分子式 |

C8H4BrClN2O |

分子量 |

174.24 g/mol |

IUPAC名 |

1-(2,5-dimethylphenyl)but-2-en-1-one |

InChI |

InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |

InChIキー |

QQXCFWMNVWQGQX-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)C1=C(C=CC(=C1)C)C |

正規SMILES |

CC=CC(=O)C1=C(C=CC(=C1)C)C |

同義語 |

1-(2,5-Dimethylphenyl)-2-buten-1-one |

製品の起源 |

United States |

類似化合物との比較

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

2-{2-[4-(2,5-Dimethylphenyl)-piperazin-1-yl]-ethyl}-quinoline

- Structure: Contains a piperazine-ethyl-quinoline moiety attached to the 2,5-dimethylphenyl group.

- Applications : Used in pharmaceuticals (e.g., dopamine receptor ligands) due to the piperazine ring’s ability to modulate bioavailability .

- Key Difference : The absence of the α,β-unsaturated ketone backbone limits conjugation effects but introduces nitrogen-based pharmacophores.

Analogs with Cyclic/Aliphatic Substituents

δ-Damascone (1-(2,6,6-Trimethylcyclohex-3-enyl)but-2-en-1-one)

- Structure : Replaces the 2,5-dimethylphenyl group with a 2,6,6-trimethylcyclohexenyl ring.

- Applications: Widely used in perfumery for its fruity-woody odor. The cyclohexenyl group enhances volatility and solubility in non-polar matrices compared to aromatic analogs .

- Synthesis: Typically derived from terpenoid precursors via acid-catalyzed cyclization and oxidation.

Data Tables

Table 2: Physicochemical Properties (Representative Examples)

*Estimated based on homologous compounds.

Research Findings and Gaps

- Reactivity : The 2,5-dimethylphenyl group in α,β-unsaturated ketones enhances stability toward nucleophilic attack compared to unsubstituted analogs, as seen in related chalcone derivatives .

- Gaps in Literature : Direct studies on 1-(2,5-dimethylphenyl)but-2-en-1-one’s spectroscopic data, crystallography, and catalytic applications are sparse. Future work could leverage SHELX-based crystallography (as used for piperazine complexes ) to elucidate its solid-state structure.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。